

comparison of 4-Bromo-2-(N-morpholino)-benzaldehyde with other substituted benzaldehydes

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Bromo-2-(N-morpholino)-benzaldehyde

Cat. No.: B1517043

[Get Quote](#)

A Comparative Analysis of 4-Bromo-2-(N-morpholino)-benzaldehyde in Synthetic Chemistry

This guide provides an in-depth, objective comparison of **4-Bromo-2-(N-morpholino)-benzaldehyde** with other substituted benzaldehydes. It is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique reactivity of this versatile synthetic intermediate. By examining its performance in key chemical transformations, supported by experimental data and detailed protocols, this document aims to provide a comprehensive resource for informed decision-making in complex molecule synthesis.

Introduction: The Unique Structural Attributes of 4-Bromo-2-(N-morpholino)-benzaldehyde

4-Bromo-2-(N-morpholino)-benzaldehyde is a trifunctional aromatic compound featuring an aldehyde, a bromine atom, and a morpholino substituent. This specific arrangement of functional groups imparts a unique electronic character and reactivity profile, making it a valuable building block in medicinal chemistry and materials science.^{[1][2]} The CAS number for

this compound is 883522-52-9, with a molecular formula of $C_{11}H_{12}BrNO_2$ and a molecular weight of 270.12 g/mol .[\[3\]](#)[\[4\]](#)

The reactivity of the benzaldehyde moiety is fundamentally governed by the electronic nature of its substituents. The interplay between the electron-donating morpholino group at the ortho position and the electron-withdrawing bromo group at the para position creates a nuanced electronic environment that distinguishes it from simpler substituted benzaldehydes.

- The Aldehyde Group (-CHO): An electrophilic center, susceptible to nucleophilic attack. Its reactivity is modulated by the other ring substituents.
- The Bromo Group (-Br): Located at the para-position, it acts as a weak deactivating group through its inductive electron-withdrawing effect (-I), which is stronger than its weak resonance-donating effect (+R). This group also serves as a crucial handle for cross-coupling reactions.
- The N-morpholino Group: Positioned ortho to the aldehyde, this group is a strong electron-donating group (+R) due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring. While the oxygen atom in the morpholine ring is inductively withdrawing, the overall effect of the N-morpholino substituent on the aromatic ring is strongly activating.[\[5\]](#)

This "push-pull" electronic configuration—an electron-donating group ortho to the aldehyde and an electron-withdrawing group para—leads to a complex reactivity profile that will be explored in the following sections.

Caption: Electronic push-pull effects in the target molecule.

Comparative Reactivity in Nucleophilic Addition: The Wittig Reaction

The Wittig reaction, which converts aldehydes and ketones to alkenes, is a cornerstone of organic synthesis.[\[6\]](#) The reaction rate is highly sensitive to the electrophilicity of the carbonyl carbon; electron-withdrawing groups (EWGs) on the benzaldehyde ring accelerate the reaction, while electron-donating groups (EDGs) retard it.[\[7\]](#)

The N-morpholino group at the C2 position in our target molecule is a powerful EDG, significantly increasing electron density on the aromatic ring and, by extension, reducing the partial positive charge on the carbonyl carbon. This effect is expected to slow the rate of nucleophilic attack by the phosphorus ylide compared to unsubstituted benzaldehyde or benzaldehydes with EWGs. Conversely, the bromo group at C4 partially counteracts this by withdrawing electron density.

To quantify this, we can compare its expected reactivity with other benzaldehydes.

Compound	Key Substituent(s)	Electronic Effect	Expected Wittig Reactivity (Relative to Benzaldehyde)
4-Nitrobenzaldehyde	-NO ₂ (para)	Strong EWG	Much Faster
4-Bromobenzaldehyde	-Br (para)	Weak EWG	Faster[7]
Benzaldehyde	(unsubstituted)	Neutral Baseline	Standard
4-Methoxybenzaldehyde	-OCH ₃ (para)	Strong EDG	Slower[7]
4-Bromo-2-(N-morpholino)-benzaldehyde	-N(CH ₂ CH ₂) ₂ O (ortho), -Br (para)	Net Strong EDG	Much Slower

This comparison highlights that despite the presence of a bromine atom, the potent electron-donating nature of the ortho-morpholino group is the dominant factor influencing the reactivity of the aldehyde. Researchers should anticipate that reactions involving nucleophilic attack at the carbonyl carbon will require more forcing conditions (e.g., higher temperatures, longer reaction times) compared to benzaldehydes bearing electron-withdrawing groups.

Experimental Protocol 1: Wittig Reaction

This protocol details a general procedure for the Wittig reaction, adaptable for various substituted benzaldehydes.

Materials:

- Substituted Benzaldehyde (1.0 eq)
- Benzyltriphenylphosphonium chloride (1.1 eq)
- Anhydrous Tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi, 1.6 M in hexanes) (1.05 eq)
- Saturated aqueous ammonium chloride (NH₄Cl)
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- Ylide Generation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add benzyltriphenylphosphonium chloride (1.1 eq) and anhydrous THF. Cool the resulting suspension to 0 °C in an ice bath.

“

ngcontent-ng-c1205671314="" class="ng-star-inserted">

Application Scientist's Note: Anhydrous conditions are critical as the phosphonium ylide is a strong base and will be quenched by water. Cooling to 0°C helps control the exothermic deprotonation reaction.

- Slowly add n-BuLi (1.05 eq) dropwise to the suspension. The solution will typically turn a deep red or orange color, indicating the formation of the ylide. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

- Aldehyde Addition: Dissolve the substituted benzaldehyde (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

“

*Application Scientist's Note: The reaction is returned to 0°C to manage the initial exothermic reaction upon aldehyde addition. For electron-rich aldehydes like **4-bromo-2-(N-morpholino)-benzaldehyde**, the reaction mixture may need to be gently warmed or stirred for an extended period (e.g., overnight) to achieve full conversion. Progress should be monitored by Thin Layer Chromatography (TLC).^[8]*

- Quenching and Workup: After the reaction is complete (as indicated by TLC), quench the reaction by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
- Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purification: The crude product, which contains the desired alkene and triphenylphosphine oxide byproduct, is purified by column chromatography on silica gel.^[6]

Dual Functionality: The Suzuki-Miyaura Cross-Coupling Reaction

A key advantage of **4-Bromo-2-(N-morpholino)-benzaldehyde** is the presence of the C-Br bond, which enables its use in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.^[9] This reaction forms a new carbon-carbon bond between the aromatic bromide and an organoboron species, and it is a cornerstone of modern pharmaceutical synthesis.^{[10][11]}

The general reactivity order for aryl halides in Suzuki couplings is I > Br > Cl.^[9] The C-Br bond in our target molecule is readily activated by common palladium catalysts. The electronic nature of the other substituents can influence the rate of oxidative addition, the rate-

determining step in many catalytic cycles. Electron-withdrawing groups can sometimes facilitate this step, while very strong electron-donating groups can occasionally slow it down. However, for aryl bromides, this electronic influence is often less critical than the choice of catalyst, ligand, and base.[12]

The true utility here is the ability to first perform a reaction at the aldehyde (e.g., protection or another transformation) and then use the bromide as a handle for a subsequent C-C bond formation, or vice-versa. This sequential functionalization is a powerful strategy for building molecular complexity.

Experimental Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol describes a typical Suzuki coupling of an aryl bromide with an arylboronic acid.

[Click to download full resolution via product page](#)

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

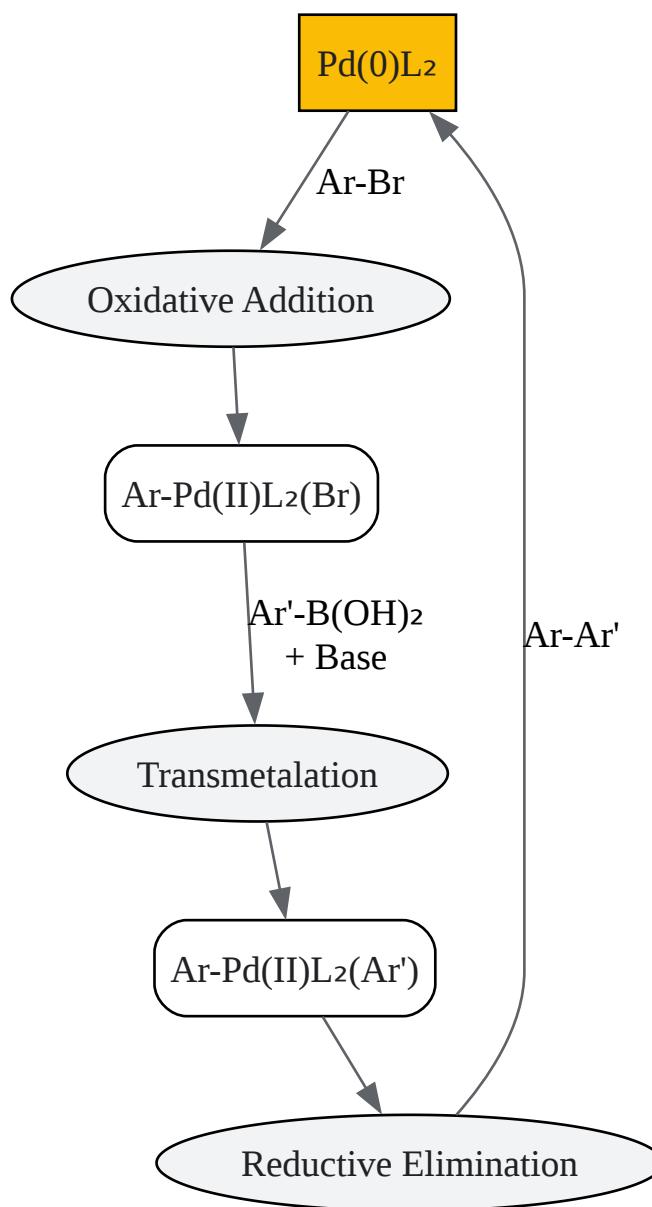
Materials:

- **4-Bromo-2-(N-morpholino)-benzaldehyde** (1.0 eq)
- Arylboronic acid (1.2 eq)
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), $\text{Pd}(\text{PPh}_3)_4$, 3 mol%)
- Base (e.g., aqueous Sodium Carbonate, Na_2CO_3 , 2M solution, 2.0 eq)
- Solvent (e.g., Toluene or Dioxane)

Procedure:

- Reaction Setup: To a round-bottom flask, add **4-Bromo-2-(N-morpholino)-benzaldehyde** (1.0 eq), the arylboronic acid (1.2 eq), and the palladium catalyst (0.03 eq).

“


Application Scientist's Note: While many modern catalyst systems with specialized ligands exist, $\text{Pd}(\text{PPh}_3)_4$ is a robust, commercially available catalyst suitable for many standard couplings. The choice of ligand can be critical for challenging substrates.[10]

- Evacuate and backfill the flask with an inert gas (N_2 or Ar) three times. This process, known as degassing, is crucial to remove oxygen, which can oxidize and deactivate the $\text{Pd}(0)$ catalyst.
- Add the solvent (e.g., Toluene) followed by the aqueous base (e.g., 2M Na_2CO_3).

“

Application Scientist's Note: The base is essential for the transmetalation step of the catalytic cycle, where it activates the boronic acid.[11] A biphasic solvent system like Toluene/water is common and often beneficial.

- Reaction: Heat the mixture to reflux (typically 80-110 °C depending on the solvent) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS. Reactions are often complete within 2-16 hours.
- Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with water and transfer it to a separatory funnel. Extract with an organic solvent like ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

[Click to download full resolution via product page](#)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Conclusion

4-Bromo-2-(N-morpholino)-benzaldehyde presents a compelling profile for synthetic chemists. Its reactivity is a tale of two competing electronic effects. The potent electron-donating morpholino group significantly dampens the electrophilicity of the aldehyde, requiring tailored, often more forcing, conditions for nucleophilic additions compared to electron-poor benzaldehydes. However, this perceived drawback is offset by the molecule's second key

feature: the C4-bromo substituent. This group serves as a robust handle for powerful C-C bond-forming reactions like the Suzuki-Miyaura coupling, providing an orthogonal site for molecular elaboration. This dual-handle nature allows for sequential and strategic functionalization, making it an exceptionally valuable building block for constructing complex molecular architectures in pharmaceutical and materials science discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Medicinal chemistry of 2,2,4-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- 4. 2-Bromo-4-(N-morpholino)-benzaldehyde | CAS: 883522-52-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 5. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [comparison of 4-Bromo-2-(N-morpholino)-benzaldehyde with other substituted benzaldehydes]. BenchChem, [2026]. [Online PDF].

Available at: [<https://www.benchchem.com/product/b1517043#comparison-of-4-bromo-2-n-morpholino-benzaldehyde-with-other-substituted-benzaldehydes>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com